Triisopropylsilane
Overview
Description
Triisopropylsilane (TIPS) is an organosilicon compound used as a reducing agent in organic synthesis due to its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .
Synthesis Analysis
Triisopropylsilane is synthesized with a chemical formula of ((CH₃)₂CH)₃SiH . It is primarily used as a reducing agent in various chemical reactions . It is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce ketones and aldehydes to their corresponding alkanes .Molecular Structure Analysis
The molecular formula of Triisopropylsilane is C₉H₂₂Si . It has a molar mass of 158.360 g·mol −1 . The structure of Triisopropylsilane can be represented as ((CH₃)₂CH)₃SiH .Chemical Reactions Analysis
Triisopropylsilane is used as a scavenger in peptide synthesis . It can also act as a mild reducing agent . It is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce ketones and aldehydes to their corresponding alkanes .Physical And Chemical Properties Analysis
Triisopropylsilane is a colorless liquid . It has a density of 0.773 g/mL and a boiling point of 166 °C (331 °F; 439 K) . It has a flash point of 35 °C .Scientific Research Applications
Reduction of Cysteine-S-Protecting Groups
Triisopropylsilane has been extensively used as a cation scavenger in the removal of amino acid protecting groups during peptide synthesis. It also acts as a reducing agent to facilitate the removal of S-protecting groups from cysteine residues, proving effective in the presence of trifluoroacetic acid (TFA) at 37°C. The research highlighted TIS's ability to promote disulfide formation in addition to aiding in the removal of protecting groups, offering potential for orthogonal deprotection strategies following peptide synthesis (Ste Marie & Hondal, 2018).
Synthesis of Unsymmetrical Azines
Triisopropylsilylhydrazine, derived from triisopropylsilane, facilitates the conversion of aldehydes and ketones to their triisopropylsilyl hydrazones. This compound, when desilylated, yields unsymmetrical azines, highlighting a novel application of TIS derivatives in organic synthesis (Pomar & Soderquist, 2000).
Aryliodonium Salt Synthesis
TIS-substituted aryliodonium salts have been synthesized and studied for their reactivity, showcasing the influence of TIS's bulky, electron-donating groups on the outcomes of nucleophilic substitution reactions. These findings provide insights into the steric effects of substituents on reaction mechanisms (Yusubov et al., 2015).
Gas Separation and Adsorption
A porous coordination nanocage functionalized with triisopropylsilyl groups demonstrated a thermosensitive gating effect, showcasing the potential for selective gas adsorption and separation. This application underscores the utility of TIS derivatives in materials science, particularly in the development of advanced filtration and separation technologies (Zhao et al., 2010).
Protective Group in Organic Synthesis
Triisopropylsilyl acetaldehyde acetal has been identified as a novel protective group for 1,2-diols, highlighting TIS's utility in the selective protection and deprotection of sensitive functional groups in complex organic molecules. This application is crucial for the stepwise construction of molecules in synthetic organic chemistry (Uenishi et al., 2006).
Safety And Hazards
Future Directions
Triisopropylsilane finds widespread applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and chemical industries . Its pivotal role in pharmaceutical synthesis, aiding in the production of various medicines and drugs, has led to increased consumption within this sector . Additionally, the expanding agrochemical industry has contributed to market growth .
properties
InChI |
InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYICYBLPGRURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983439 | |
Record name | Tri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
Record name | Triisopropylsilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21771 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Triisopropylsilane | |
CAS RN |
6485-79-6 | |
Record name | Tri(propan-2-yl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Silane, tris(1-methylethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Triisopropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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